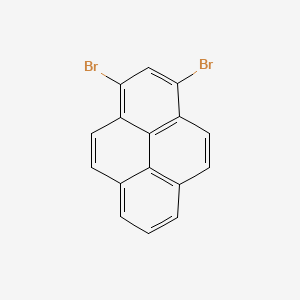
1,3-Dibromopyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromopyrene can be synthesized through several methods. One common approach involves brominating a pyrene solution in carbon tetrachloride using a bromine solution in carbon tetrachloride. The reaction is typically carried out for 2 hours with stirring until the red solution turns yellow, followed by extraction with water .
Another method involves the synthesis of 1,3-dibromo-7-pyrenecarboxylic acid, which is obtained through the alkaline hydrolysis of methyl this compound-2-carboxylate. The intermediate is then subjected to a decarboxylation reaction with copper powder in boiling quinoline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
1,3-Dibromopyrene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common due to the presence of bromine atoms, which can be replaced by other functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with (hetero)arylboronates or (hetero)arylboronic acids.
Common Reagents and Conditions
Bromination: Bromine in carbon tetrachloride.
Decarboxylation: Copper powder in boiling quinoline.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrene derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1,3-Dibromopyrene has several scientific research applications:
Organic Electronics: It is used in the synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.
Nanographenes and Metal Cages: It serves as a precursor in the synthesis of nanographenes and metal-organic frameworks.
Environmental Studies: Its derivatives are studied for their photophysical properties and potential environmental impacts.
作用機序
The mechanism of action of 1,3-Dibromopyrene involves its ability to undergo electrophilic aromatic substitution reactions due to the presence of bromine atoms. These reactions are facilitated by the electronic structure of the pyrene core, which dictates the preferential sites for substitution .
類似化合物との比較
Similar Compounds
- 1,6-Dibromopyrene
- 1,8-Dibromopyrene
- 1,3,6,8-Tetrabromopyrene
Comparison
1,3-Dibromopyrene is unique due to its specific substitution pattern, which influences its reactivity and functionalization potential. Compared to 1,6- and 1,8-dibromopyrene, the 1,3-isomer requires indirect methods for synthesis and offers distinct properties for applications in organic electronics and materials science .
特性
CAS番号 |
38037-54-6 |
|---|---|
分子式 |
C16H8Br2 |
分子量 |
360.04 g/mol |
IUPAC名 |
1,3-dibromopyrene |
InChI |
InChI=1S/C16H8Br2/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H |
InChIキー |
VCFKYKALCJBIIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


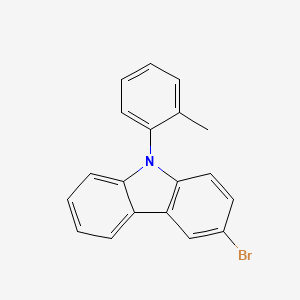

![4,9-Dibromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13141168.png)
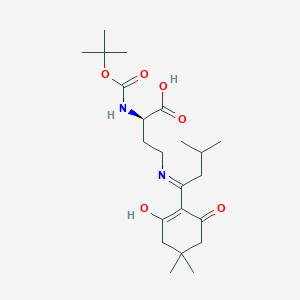
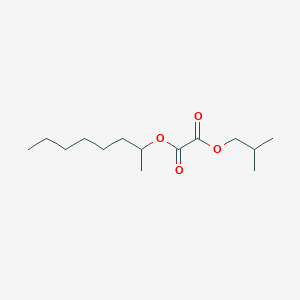
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-](/img/structure/B13141180.png)
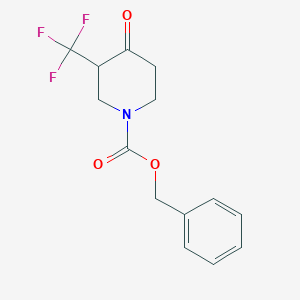
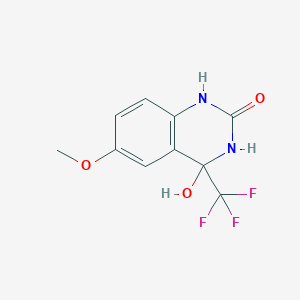
![Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)
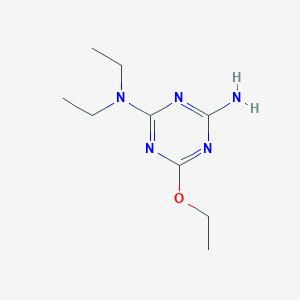
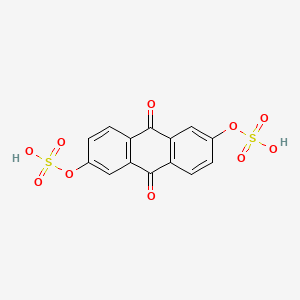
![disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13141208.png)


